4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one
Description
This compound features a benzimidazole core linked to a pyrrolidin-2-one moiety via an ethylphenoxy chain. The benzimidazole ring is substituted at position 1 with a 2-(2,6-dimethylphenoxy)ethyl group, while the pyrrolidin-2-one is substituted at position 1 with a 3-methoxyphenyl group.
Properties
IUPAC Name |
4-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-19-8-6-9-20(2)27(19)34-15-14-30-25-13-5-4-12-24(25)29-28(30)21-16-26(32)31(18-21)22-10-7-11-23(17-22)33-3/h4-13,17,21H,14-16,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKWGLIJSKKSOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targetFtsZ , a key functional protein in bacterial cell division. This protein is considered a potential target for the development of novel antibacterial agents.
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it may interact with its target protein, possiblyFtsZ , to inhibit bacterial cell division.
Biological Activity
The compound 4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 440.53 g/mol . The structure features a benzimidazole core , which is known for its diverse biological activities, and a pyrrolidinone ring that enhances its pharmacological properties.
The mechanism of action for this compound involves interaction with specific molecular targets, including:
- Enzymatic Inhibition : The benzodiazole core may inhibit various enzymes, modulating their activity and affecting cellular pathways.
- Receptor Binding : The compound potentially binds to receptors involved in neurotransmission and cellular signaling, influencing physiological responses.
Anticancer Activity
Recent studies have indicated significant anticancer properties of the compound:
- Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against multiple cancer cell lines. It was particularly effective against drug-resistant variants, suggesting a potential role in overcoming chemotherapy resistance .
- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to the activation of caspase pathways and modulation of cell cycle regulators .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity:
- Bacterial Inhibition : Research indicates that it possesses inhibitory effects against Gram-positive bacteria, including strains resistant to common antibiotics. This suggests its potential as a lead compound in developing new antimicrobial agents.
Study 1: Anticancer Screening
In a comprehensive screening of a drug library on multicellular spheroids, this compound was identified as a novel anticancer agent. Its efficacy was evaluated based on its ability to penetrate spheroid structures and induce cell death through apoptosis mechanisms .
Study 2: Antimicrobial Efficacy
A study focused on the synthesis of related compounds found that derivatives of this molecule exhibited strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship highlighted the importance of the dimethylphenoxy group in enhancing antimicrobial potency.
Data Table
The following table summarizes key biological activities and findings related to the compound:
| Activity Type | Effect | Cell Lines/Organisms Tested | Mechanism |
|---|---|---|---|
| Anticancer | Cytotoxic | Various cancer cell lines | Apoptosis induction via caspase activation |
| Antimicrobial | Inhibition | MRSA, Gram-positive bacteria | Enzyme inhibition and membrane disruption |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the benzimidazole, phenoxy, or pyrrolidinone moieties, which critically influence physicochemical properties and biological activity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas; exact experimental data unavailable in provided sources.
Key Findings :
The 3-methoxyphenyl substituent on the pyrrolidinone provides moderate electron-donating effects, contrasting with the strong electron-withdrawing 3-trifluoromethylphenyl group in ’s compound, which may alter target-binding kinetics.
Salt Forms and Solubility :
- The hydrochloride salt of the analog in improves solubility compared to the free base form of the target compound, highlighting formulation strategies for bioavailability enhancement.
Mechanistic Implications: While Omeprazole () targets gastric proton pumps via a sulfinyl-bridged structure, the target compound’s benzimidazole-pyrrolidinone scaffold lacks this motif, suggesting divergent therapeutic applications (e.g., kinase vs. proton pump inhibition).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
